Sodium 6-bromo-2-fluoropyridine-3-sulfinate
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Overview
Description
Sodium 6-bromo-2-fluoropyridine-3-sulfinate is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a bromine atom at the 6th position, a fluorine atom at the 2nd position, and a sulfinate group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of 2-bromo-6-fluoropyridine as a starting material, which is then subjected to sulfonation reactions to introduce the sulfinate group .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale sulfonation reactions using appropriate sulfonating agents under controlled conditions. The reaction conditions, such as temperature, pressure, and the choice of solvent, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium 6-bromo-2-fluoropyridine-3-sulfinate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The sulfinate group can be oxidized to sulfonate or reduced to sulfide.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Sodium 6-bromo-2-fluoropyridine-3-sulfinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of biologically active compounds and as a probe in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which sodium 6-bromo-2-fluoropyridine-3-sulfinate exerts its effects depends on the specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with various enzymes and receptors in biological systems .
Comparison with Similar Compounds
2-Bromo-6-fluoropyridine: Similar structure but lacks the sulfinate group.
6-Bromo-3-fluoro-2-methylpyridine: Similar structure with a methyl group instead of a sulfinate group.
2-Fluoropyridine: Lacks the bromine and sulfinate groups.
Properties
Molecular Formula |
C5H2BrFNNaO2S |
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Molecular Weight |
262.03 g/mol |
IUPAC Name |
sodium;6-bromo-2-fluoropyridine-3-sulfinate |
InChI |
InChI=1S/C5H3BrFNO2S.Na/c6-4-2-1-3(11(9)10)5(7)8-4;/h1-2H,(H,9,10);/q;+1/p-1 |
InChI Key |
DXXUKRIGZBQTOW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=NC(=C1S(=O)[O-])F)Br.[Na+] |
Origin of Product |
United States |
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